molecular formula C8H12BNO5S B1408539 (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704081-32-2

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No. B1408539
M. Wt: 245.07 g/mol
InChI Key: GQBAZKRXPRYRKI-UHFFFAOYSA-N
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Description

“(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704081-32-2 . It has a molecular weight of 245.06 and its IUPAC name is (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for “(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid” is 1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid” has a molecular weight of 245.06 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to 2-methoxy-5-(N-methylsulfamoyl)phenyl boronic acid, have been studied for their fluorescence quenching properties. For instance, Geethanjali et al. (2015) investigated the fluorescence quenching of 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, showing their interaction with aniline in different alcohol environments. These studies contribute to understanding the conformational changes and intermolecular interactions of such compounds (Geethanjali et al., 2015).

Sugar Binding Interactions

Research by Bhavya et al. (2016) explored the binding interactions of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, such as dextrose and lactose, in an aqueous medium. This study is significant for understanding the molecular interactions of boronic acids with sugars, which is crucial in many biological and chemical processes (Bhavya et al., 2016).

Catalytic Applications

Arnold et al. (2008) synthesized derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, revealing their potential as catalysts in the formation of amides from carboxylic acids and amines. Such research highlights the role of boronic acids in facilitating chemical reactions, which is essential for developing more efficient and sustainable chemical processes (Arnold et al., 2008).

Chemosensors and Biological Applications

The work of Mulla et al. (2004) on boronic acids, including compounds similar to 2-methoxy-5-(N-methylsulfamoyl)phenyl boronic acid, demonstrates their potential in recognizing diols at neutral pH. Such properties are instrumental in developing chemosensors for biological applications, such as glucose sensing and diagnostic assays (Mulla et al., 2004).

Safety And Hazards

The compound should be handled with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[2-methoxy-5-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBAZKRXPRYRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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